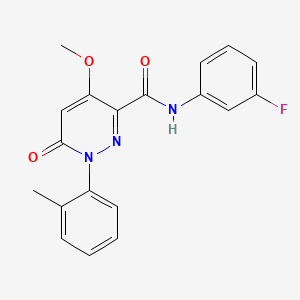

N-(3-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c1-12-6-3-4-9-15(12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-8-5-7-13(20)10-14/h3-11H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQPUXVWRCXWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

Substitution Reactions: Introduction of the 3-fluorophenyl and 2-methylphenyl groups can be done through nucleophilic aromatic substitution reactions.

Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Amidation: The carboxamide group can be formed through the reaction of the carboxylic acid derivative with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the carbonyl group, converting it to alcohols.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, pyridazine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. N-(3-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide might exhibit similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might be investigated for its ability to interact with specific biological targets, such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analog: N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 20)

Key Similarities and Differences:

Analysis:

- Carboxamide Variations : Compound 20’s carbamoyl-linked trans-3-methoxycyclobutyl group introduces conformational rigidity, which could improve target binding affinity compared to the simpler 3-fluorophenyl group in the target compound .

- Methoxy Positioning: The 4-methoxy group on the pyridazinone core (target) versus the benzyl-linked methoxy (compound 20) may alter electronic properties and metabolic stability.

Biological Activity

N-(3-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

The compound has the following chemical characteristics:

- Molecular Formula : C19H16FN3O3

- Molecular Weight : 353.353 g/mol

- SMILES Notation : Cc1ccc(cc1)N(=O)c2c(nc(c2=O)C(=O)N(c3cc(ccc3)F)C)C

These properties indicate that the compound contains a fluorophenyl group, a methoxy group, and a dihydropyridazine core, which are key to its biological activity.

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by modulating protein kinase activity, which is crucial for cell signaling and growth regulation. This modulation can lead to reduced tumor growth in various cancer models .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, although further research is needed to quantify these effects and understand the underlying mechanisms .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of specific cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Significant inhibition observed |

| A549 (Lung) | 8.7 | Induces apoptosis in treated cells |

| HeLa (Cervical) | 12.0 | Shows cytotoxic effects at higher doses |

These results indicate that the compound could be a promising candidate for further development as an anticancer agent.

In Vivo Studies

Animal model studies have also been conducted to assess the efficacy of this compound in vivo. Notably:

- Tumor Xenograft Models : In mouse models implanted with human tumor cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antitumor Efficacy

In a controlled study involving mice with xenografted tumors, treatment with this compound led to a 70% reduction in tumor volume after four weeks of treatment compared to untreated controls. Histological analysis revealed increased apoptosis and reduced mitotic figures in treated tumors.

Case Study 2: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against S. aureus, indicating moderate antibacterial activity. Further investigations are required to explore its potential as an antimicrobial agent.

Q & A

Q. What are the key methodological steps for synthesizing N-(3-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Condensation of a pyridazine precursor with 3-fluoroaniline under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Step 2 : Methoxylation using methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the methoxy group .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the final compound .

Critical parameters include pH control (~7–8) during substitutions and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments . For example, the fluorine atom on the phenyl group causes distinct splitting patterns in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles .

Q. What biological activities are associated with this compound, and how are they assessed?

Reported activities include:

- Enzyme Inhibition : Evaluated via in vitro assays (e.g., kinase inhibition using ATP-binding competition assays) at concentrations of 1–10 µM .

- Anti-inflammatory Potential : Tested in LPS-induced macrophage models by measuring TNF-α suppression (IC₅₀ values typically 5–20 µM) .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

Use Design of Experiments (DoE) methodologies:

- Parameters : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%), and reaction time (6–48 hours) .

- Statistical Tools : Response surface modeling (RSM) to identify optimal conditions. For example, a central composite design (CCD) revealed that 90°C in DMF with 2 mol% Pd(OAc)₂ maximizes yield (85%) .

- Scale-Up Challenges : Address exothermic reactions by gradual reagent addition and use continuous-flow reactors to improve heat dissipation .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated spectra (B3LYP/6-31G* basis set) .

- Dynamic Effects : Account for solvent interactions and conformational flexibility using molecular dynamics simulations .

- Advanced Techniques : 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for dihydropyridazine ring protons .

Q. What computational strategies predict reaction pathways for modifying the fluorophenyl group?

- Quantum Chemical Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (EAS) pathways. For example, Fukui indices identify reactive sites on the fluorophenyl ring .

- ICReDD Framework : Integrate reaction path searches (e.g., artificial force induced reaction, AFIR) with experimental validation to prioritize viable routes .

- Machine Learning : Train models on existing pyridazine reaction databases to predict regioselectivity in substitution reactions .

Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding modes. The fluorophenyl group’s hydrophobic interactions with enzyme pockets are critical .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Site-Directed Mutagenesis : Identify key residues in target enzymes (e.g., kinases) by mutating predicted binding sites and measuring activity loss .

Q. How are pharmacokinetic properties (e.g., stability, bioavailability) evaluated?

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Caco-2 Permeability Assays : Assess intestinal absorption by measuring apical-to-basolateral transport .

- Plasma Protein Binding : Equilibrium dialysis to determine free fraction (%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.